molecular formula C11H12FN3 B12098448 2-Fluoro-6-(piperazin-1-yl)benzonitrile

2-Fluoro-6-(piperazin-1-yl)benzonitrile

Cat. No.: B12098448
M. Wt: 205.23 g/mol
InChI Key: YTXMIHGQCNDLOD-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12FN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a benzonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-Fluoro-6-(piperazin-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-6-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12FN3/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15/h1-3,14H,4-7H2

InChI Key

YTXMIHGQCNDLOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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